molecular formula C19H19F3N4O5 B3012590 1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-43-2

1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B3012590
CAS RN: 2097894-43-2
M. Wt: 440.379
InChI Key: BCCLDDPFNDGCDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the strategic use of catalysts and oxidants to facilitate the formation of desired structures. In the case of imidazo[1,2-a]pyridines, a class of compounds related to the one , bis(acetyloxy)(phenyl)-λ³-iodane is used as an oxidant in conjunction with boron trifluoride etherate as a catalyst. The amount of catalyst is crucial; a lower amount leads to the formation of imidazo[1,2-a]pyridines, while a higher amount results in α-acetoxylation of β-keto esters. This suggests that careful control of reaction conditions is essential for the synthesis of specific heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to the one under discussion has been studied using X-ray diffraction. For instance, the compound 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione exhibits a planar conformation in its hydantoin ring, which is influenced by π conjugation. The bicyclic moiety, which includes pyrrolidine and piperidine rings, adopts envelope and chair conformations, respectively. Such detailed structural information is crucial for understanding the chemical behavior and potential interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of a compound is often inferred from its structural components and the presence of functional groups. Although the specific reactions of 1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione are not detailed in the provided papers, the presence of a hydantoin ring, a common feature in the studied compounds, suggests potential for hydrogen bonding interactions. These interactions can influence the compound's reactivity and its ability to form complexes with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its molecular structure. For example, the presence of hydrogen bonds, such as N-H...O, C-H...O, and C-H...N, can affect the compound's solubility, melting point, and crystalline structure. The compound , with its hydantoin ring and potential for hydrogen bonding, may exhibit similar properties. The triclinic crystal class and P1 space group of a related compound suggest that the compound might also crystallize in a complex manner, which could be relevant for its purification and characterization .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that compounds similar to "1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione" play a crucial role in the synthesis of various heterocyclic compounds. For instance, the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, through the interaction with aromatic aldehydes, has been explored. These processes involve cyclization giving rise to bicyclic compounds, 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).

Pharmacological Studies

Pharmacological studies have investigated the structure-activity relationships of imidazolidine-2,4-dione derivatives, including their anti-arrhythmic activity in vitro and in vivo. These studies suggest potential applications in the development of new therapeutic agents. For example, certain derivatives have shown properties belonging to class Ia according to the Vaughan Williams classification, indicating their potential use in managing cardiac arrhythmias (Pękala, Stadnicka, Broda, Zygmunt, Filipek, & Kieć‐Kononowicz, 2005).

Molecular Design and Hypoglycemic Activity

The molecular design and synthesis of thiazolidine-2,4-diones have been explored for their hypoglycemic activity. This involves the design of imidazopyridine thiazolidine-2,4-diones as conformationally restricted analogues of known hypoglycemic compounds, evaluated for their effect on insulin-induced adipocyte differentiation and their in vivo hypoglycemic activity in diabetic mice. Such research highlights the potential for developing new antidiabetic medications (Oguchi Minoru et al., 2000).

Anticancer Studies

Docking studies on some synthesized derivatives for breast cancer suggest the significance of the oxolone moiety for good interaction with the cancer cell line, indicating their potential as anticancer agents (Ghada E. Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and potential biological activity . Additionally, computational studies could be used to predict its physical and chemical properties, as well as its potential biological targets.

properties

IUPAC Name

1-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O5/c20-19(21,22)11-26-16(28)10-24(17(26)29)12-5-7-23(8-6-12)15(27)9-25-13-3-1-2-4-14(13)31-18(25)30/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCLDDPFNDGCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

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